molecular formula C12H9Cl2N3O3 B4892508 5-{[(3,4-dichlorobenzyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione

5-{[(3,4-dichlorobenzyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B4892508
M. Wt: 314.12 g/mol
InChI Key: BRRPILBQABAOFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{[(3,4-dichlorobenzyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as DCB-MPT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 5-{[(3,4-dichlorobenzyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood, but studies have shown that it acts by inducing apoptosis in cancer cells through the activation of caspases. This compound has also been shown to inhibit the activity of certain enzymes involved in the biosynthesis of nucleic acids, which may contribute to its antitumor activity.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In cancer cells, this compound induces apoptosis and inhibits cell proliferation. In plants, this compound inhibits the growth of weeds by interfering with the biosynthesis of nucleic acids. This compound has also been shown to have semiconducting properties, making it a potential candidate for use in organic electronics.

Advantages and Limitations for Lab Experiments

One advantage of using 5-{[(3,4-dichlorobenzyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments is its high yield during synthesis. This compound is also relatively stable, making it easy to handle and store. However, one limitation of using this compound in lab experiments is its potential toxicity, particularly in high concentrations. Therefore, caution must be taken when handling and using this compound in lab experiments.

Future Directions

There are several future directions for research on 5-{[(3,4-dichlorobenzyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione. In medicine, further studies are needed to fully understand the mechanism of action of this compound and to investigate its potential as a therapeutic agent for cancer. In agriculture, research is needed to determine the efficacy of this compound as a herbicide and to investigate its potential for use in sustainable agriculture. In material science, further studies are needed to explore the potential applications of this compound in organic electronics and other areas of materials science.
In conclusion, this compound is a chemical compound with significant potential for various applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and to explore its applications in various fields.

Synthesis Methods

5-{[(3,4-dichlorobenzyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione can be synthesized through a multistep process involving the reaction of 3,4-dichlorobenzylamine with ethyl acetoacetate, followed by cyclization with urea. The final product is obtained through the condensation of the intermediate with formaldehyde. This synthesis method has been optimized to achieve a high yield of this compound.

Scientific Research Applications

5-{[(3,4-dichlorobenzyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, this compound has shown promising results as an antitumor agent, with studies indicating its ability to induce apoptosis in cancer cells. This compound has also been studied for its potential use as a herbicide, with research indicating its ability to inhibit the growth of weeds. In material science, this compound has been studied for its potential use in the development of organic electronics due to its semiconducting properties.

properties

IUPAC Name

5-[(3,4-dichlorophenyl)methyliminomethyl]-6-hydroxy-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2N3O3/c13-8-2-1-6(3-9(8)14)4-15-5-7-10(18)16-12(20)17-11(7)19/h1-3,5H,4H2,(H3,16,17,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRRPILBQABAOFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN=CC2=C(NC(=O)NC2=O)O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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